molecular formula C17H25NO5 B8207902 Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate

Cat. No.: B8207902
M. Wt: 323.4 g/mol
InChI Key: MJWQINIWXOWVRH-CQSZACIVSA-N
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Description

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an isopropoxyphenyl moiety. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protecting group for the amine, making it easier to manipulate the molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate typically involves the following steps:

    Formation of the Boc-Protected Amine: The starting material, ®-2-amino-2-(4-isopropoxyphenyl)acetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.

    Esterification: The Boc-protected amine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate may involve continuous flow reactors to improve yield and efficiency. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxyphenyl moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective reactions at other sites of the molecule. Once the Boc group is removed, the free amine can interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

    Methyl ®-2-amino-2-(4-isopropoxyphenyl)acetate: Lacks the Boc protecting group, making it more reactive.

    Methyl ®-2-((tert-butoxycarbonyl)amino)-2-phenylacetate: Similar structure but without the isopropoxy group, leading to different reactivity and applications.

Uniqueness: Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is unique due to the presence of both the Boc-protected amine and the isopropoxyphenyl moiety. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)14(15(19)21-6)18-16(20)23-17(3,4)5/h7-11,14H,1-6H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQINIWXOWVRH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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